molecular formula C7H8ClN3O2 B13344994 Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate

Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate

Cat. No.: B13344994
M. Wt: 201.61 g/mol
InChI Key: NIUOOXOTJKDWER-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrazine, a nitrogen-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-amino-5-chloro-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups on the pyrazine ring allow for specific binding interactions, which can inhibit or activate biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
  • Methyl 3-amino-5-methylpyrazine-2-carboxylate
  • Ethyl 3-amino-5-chloropyrazine-2-carboxylate

Uniqueness

Methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate is unique due to the presence of both an amino group and a chloro group on the pyrazine ring, along with a methyl ester group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 3-amino-5-chloro-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C7H8ClN3O2/c1-3-5(8)11-6(9)4(10-3)7(12)13-2/h1-2H3,(H2,9,11)

InChI Key

NIUOOXOTJKDWER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)OC)N)Cl

Origin of Product

United States

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